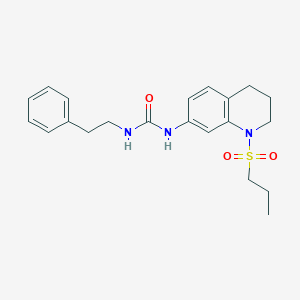
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar urea derivatives have been shown to exhibit significant inhibition activity on root growth of arabidopsis . This suggests that the compound may interact with targets involved in root growth and development.
Mode of Action
It’s known that similar urea derivatives can significantly enhance the transcriptional activity of auxin response reporters . This suggests that the compound may interact with its targets to modulate auxin signaling pathways, leading to changes in root growth.
Biochemical Pathways
The compound likely affects the auxin signaling pathway, given the observed enhancement of auxin response reporter transcriptional activity . Auxin is a key plant hormone that regulates various aspects of plant growth and development. Therefore, modulation of auxin signaling can have profound effects on plant physiology.
Result of Action
The compound has been shown to exhibit significant inhibition activity on root growth of Arabidopsis . This suggests that the compound’s action results in molecular and cellular changes that inhibit root growth.
Biologische Aktivität
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential biological activities, particularly in the context of treating autoimmune diseases and other health conditions. This article provides a detailed overview of the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure
The compound can be described by its structural formula, which includes a phenethyl group, a tetrahydroquinoline moiety, and a urea functional group. This unique structure suggests potential interactions with various biological targets.
Research indicates that derivatives of tetrahydroquinoline, including this compound, act as inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is crucial in regulating Th17 cells, which are implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis .
Efficacy in Preclinical Models
- Autoimmune Disease Treatment : In mouse models, compounds similar to this compound demonstrated significant efficacy in reducing symptoms of psoriasis and rheumatoid arthritis. For instance, a derivative known as (R)-D4 showed improved bioavailability and therapeutic effects at lower doses compared to previous compounds like GSK2981278 .
- Neuroprotective Effects : Other studies have suggested that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems. This could potentially benefit conditions such as depression or neurodegenerative diseases .
Case Studies
Case Study 1: Psoriasis Treatment
A study involving (R)-D4 demonstrated a significant reduction in psoriatic lesions in mice after two weeks of treatment. The compound was well-tolerated with no adverse effects reported .
Case Study 2: Rheumatoid Arthritis
In another study focused on rheumatoid arthritis models, the compound effectively reduced inflammation markers and joint swelling in treated mice compared to control groups .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-15-28(26,27)24-14-6-9-18-10-11-19(16-20(18)24)23-21(25)22-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVKAQRURLKQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













